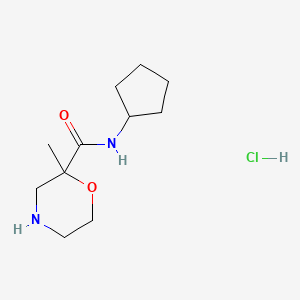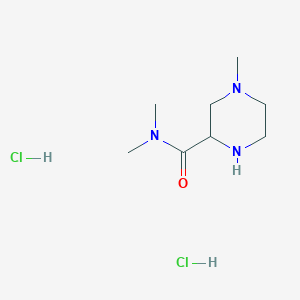
4-Methyl-piperazine-2-carboxylic acid dimethylamide dihydrochloride
Descripción general
Descripción
4-Methyl-piperazine-2-carboxylic acid dimethylamide dihydrochloride (4-MPD) is an organic compound that belongs to the class of piperazines. It is a white crystalline solid with a melting point of 160-161°C, and is soluble in water and alcohols. 4-MPD has a variety of applications in the fields of chemistry, biochemistry, and pharmacology. In particular, it is used in the synthesis of a wide range of drugs, including but not limited to, anti-inflammatory drugs, analgesics, and anti-cancer agents. 4-MPD is also used in the lab to study the biochemical and physiological effects of various compounds.
Aplicaciones Científicas De Investigación
Polyamide Synthesis
4-Methyl-piperazine-2-carboxylic acid dimethylamide dihydrochloride is utilized in the synthesis of polyamides. For instance, Hattori and Kinoshita (1979) demonstrated its application in creating polyamides containing theophylline and thymine. These polyamides are soluble in DMSO and formic acid, and some are water-soluble, indicating its versatility in polymer chemistry (Hattori & Kinoshita, 1979).
Chemical Scaffolds in Drug Development
The compound serves as a chemical scaffold in drug development. Gao and Renslo (2007) employed a related compound, 2-(hydroxymethyl)piperazine, derived from 4-methyl-piperazine-2-carboxylic acid, for creating biologically active compounds and constructing combinatorial libraries, vital for pharmaceutical research (Gao & Renslo, 2007).
Enhancement in Mass Spectrometry Analysis
It enhances the efficacy of mass spectrometry in proteomics. Qiao et al. (2011) reported that piperazine-based derivatives improved the ionization efficiency in mass spectrometry, indicating its importance in analytical chemistry and proteome analysis (Qiao et al., 2011).
Antimicrobial Activity
Compounds derived from 4-methyl-piperazine-2-carboxylic acid dimethylamide dihydrochloride exhibit antimicrobial properties. Mhaske et al. (2014) synthesized derivatives that showed moderate to good antimicrobial activity, highlighting its potential in developing new antibacterial agents (Mhaske et al., 2014).
Inhibitors in Biofilm Formation
Its derivatives are also significant in inhibiting biofilm formation by bacteria. Mekky and Sanad (2020) synthesized bis(pyrazole-benzofuran) hybrids with a piperazine linker, exhibiting potent antibacterial efficacies and biofilm inhibition activities (Mekky & Sanad, 2020).
Crystallography and Molecular Structure Studies
The compound is instrumental in crystallography and molecular structure research. Dega-Szafran et al. (2006) used a related compound, 1,4-dimethylpiperazine mono-betaine, to study its crystal structure, offering insights into molecular interactions and structural chemistry (Dega-Szafran et al., 2006).
Propiedades
IUPAC Name |
N,N,4-trimethylpiperazine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.2ClH/c1-10(2)8(12)7-6-11(3)5-4-9-7;;/h7,9H,4-6H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSXPFXZNGKDBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)C(=O)N(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,4-trimethylpiperazine-2-carboxamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol dihydrochloride](/img/structure/B1402468.png)
![Azetidine-3-carboxylic acid [2-(1-methyl-1H-benzoimidazol-2-yl)-ethyl]-amide hydrochloride](/img/structure/B1402469.png)


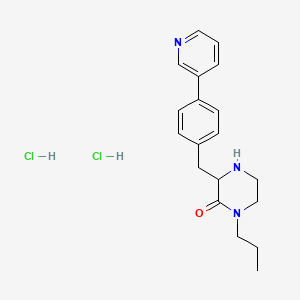
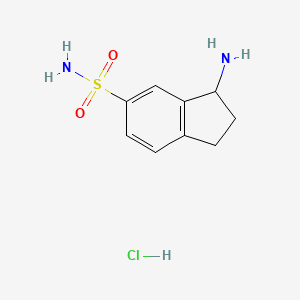
![Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-ethyl]-amide trifluoroacetic acid salt](/img/structure/B1402479.png)

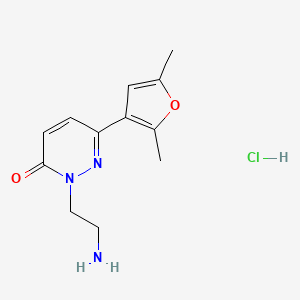

![5-[2-(2-Methoxy-phenoxy)-ethyl]-3-pyrrolidin-3-yl-1H-pyrazole dihydrochloride](/img/structure/B1402483.png)
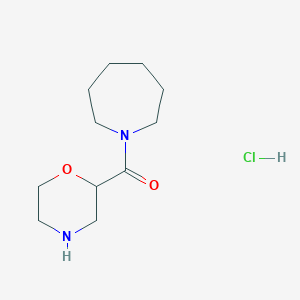
![1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-carboxylic acid(tetrahydro-furan-2-ylmethyl)-amide hydrochloride](/img/structure/B1402490.png)
